Structural Uniqueness: Galanganone C as the First Long-Chain Alkylphenol-Coupled Chalcone
Galanganone C, along with Galanganone A and B, represents the first examples of long-chain alkylphenol-coupled chalcones, a novel subclass within the chalcone family [1]. While Galanganone A and B contain a 4-hydroxyphenyl group on the B-ring of the chalcone moiety, Galanganone C uniquely features an unsubstituted phenyl group at this position [2]. This specific substitution pattern, combined with the long alkyl chain, defines a distinct chemical space not represented by common chalcones like cardamonin or xanthohumol [1].
| Evidence Dimension | Structural novelty and scaffold classification |
|---|---|
| Target Compound Data | First-in-class long-chain alkylphenol-coupled chalcone with a phenyl B-ring |
| Comparator Or Baseline | Galanganone A (4-hydroxyphenyl B-ring), Galanganone B (4-hydroxyphenyl B-ring, longer alkyl chain), cardamonin (standard chalcone) |
| Quantified Difference | Qualitative: Novel substitution pattern; not quantified |
| Conditions | Structural elucidation via 1D and 2D NMR spectroscopy [1] |
Why This Matters
This structural novelty is essential for studies focused on structure-activity relationship (SAR) exploration and for researchers seeking to probe new chemical space not covered by existing chalcone libraries.
- [1] Wan-Qiu Yang, et al. New chalcones bearing a long-chain alkylphenol from the rhizomes of Alpinia galanga. Journal of Asian Natural Products Research, 2015, 17(8): 858-865. PMID: 25708824. View Source
- [2] PubChem. Galanganone C (CID 134714944). National Center for Biotechnology Information. Accessed 2026-04-18. View Source
